3-Aminobenzaldehyde hydrochloride

Description

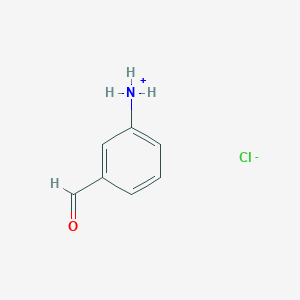

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJGVPCLWKFJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659654 | |

| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127248-99-1 | |

| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminobenzaldehyde hydrochloride basic properties

An In-depth Technical Guide on the Core Properties of 3-Aminobenzaldehyde and its Hydrochloride Salt

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and experimental characterization of 3-aminobenzaldehyde and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

3-Aminobenzaldehyde is an organic compound containing both an amino and an aldehyde functional group attached to a benzene ring. It is often handled and used in its more stable hydrochloride salt form. While detailed quantitative data for the hydrochloride salt is limited, the properties of the free base are well-documented.

3-Aminobenzaldehyde Hydrochloride

This compound is the salt form, which is typically a colorless crystalline solid.[1] It exhibits good solubility in water.[1]

3-Aminobenzaldehyde (Free Base)

The free base, 3-aminobenzaldehyde, appears as light brown powdery crystals.[2] It is soluble in ether but can decompose into a brown resin in the presence of a small amount of water.[2]

Table 1: Physicochemical Properties of 3-Aminobenzaldehyde and its Hydrochloride Salt

| Property | This compound | 3-Aminobenzaldehyde (Free Base) |

| CAS Number | 127248-99-1 | 1709-44-0 |

| Molecular Formula | C₇H₈ClNO | C₇H₇NO |

| Molecular Weight | 157.6 g/mol | 121.14 g/mol |

| Appearance | Colorless crystalline solid[1] | Light brown powdery crystals[2] |

| Melting Point | No data available | 28-30 °C[2] |

| Boiling Point | No data available | 270.3 ± 23.0 °C (Predicted)[2] |

| Density | No data available | 1.171 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | No data available | 3.39 ± 0.10 (Predicted)[3] |

| Solubility | Good solubility in water[1] | Soluble in ether[2] |

Synthesis and Experimental Protocols

Synthesis of 3-Aminobenzaldehyde

3-Aminobenzaldehyde is commonly synthesized by the reduction of 3-nitrobenzaldehyde.[2][3] Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzaldehyde

Objective: To synthesize 3-aminobenzaldehyde by the chemoselective reduction of the nitro group of 3-nitrobenzaldehyde.

Materials:

-

3-Nitrobenzaldehyde

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (or Methanol)

-

Hydrogen gas supply

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in ethanol to create a 0.5 M solution.

-

Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas multiple times to remove any air.

-

Introduce hydrogen gas into the vessel to the desired pressure (commonly 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature. Gentle heating (up to 50 °C) can be applied if necessary.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzaldehyde.

-

The crude product can be further purified by recrystallization or column chromatography.[4]

Synthesis of this compound

The hydrochloride salt is typically prepared by reacting 3-aminobenzaldehyde with hydrochloric acid.[1]

Experimental Protocol: Preparation of this compound

Objective: To convert 3-aminobenzaldehyde to its hydrochloride salt.

Materials:

-

3-Aminobenzaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified 3-aminobenzaldehyde in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Characterization Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound to assess its purity.

Methodology: Thiele Tube Method

-

Finely powder the crystalline sample.

-

Pack a small amount of the powdered solid into a capillary tube, sealed at one end.

-

Attach the capillary tube to a thermometer.

-

Suspend the thermometer and attached capillary tube in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube to create a convection current that ensures uniform heating.

-

Record the temperature at which the solid begins to melt and the temperature at which it completely liquefies to determine the melting range.[5] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Objective: To determine the solubility of a compound in various solvents.

Methodology: Qualitative Solubility Test

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% HCl, 5% NaHCO₃) in small portions.

-

Shake the test tube vigorously after each addition.

-

Observe if the compound dissolves completely. The solubility behavior can provide information about the presence of polar or ionizable functional groups.[6]

Stability Assessment

Objective: To evaluate the stability of the compound under various stress conditions.

Methodology: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Maintain the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it, and dilute for analysis. If no degradation is observed, the study can be repeated with 1 M HCl.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours, taking aliquots at various intervals for analysis after neutralization.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours, taking aliquots for analysis.

-

Thermal Degradation: Expose a known amount of the solid compound to dry heat (e.g., 80°C) in an oven for 48 hours. At time points, withdraw samples, dissolve them, and analyze.

-

Photostability: Expose the solid compound to a known intensity of light, while keeping a control sample in the dark. After the exposure period, prepare solutions of both samples for analysis.

-

Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 3-aminobenzaldehyde.

Caption: Workflow for Synthesis and Characterization.

Biological Activity and Applications

3-Aminobenzaldehyde serves as a valuable intermediate in various fields:

-

Pharmaceutical Industry: It is a building block in the synthesis of pharmaceuticals.

-

Dye Industry: The presence of reactive amino and aldehyde groups makes it useful in the production of dyes.

-

Chemical Research: It is widely used in organic synthesis and materials science.[8]

Preliminary research suggests that 3-aminobenzaldehyde and its derivatives may possess several biological activities, including antimicrobial, antioxidant, and potential anticancer properties.[8] Further investigation into these activities and their underlying mechanisms is an active area of research. While a specific signaling pathway for 3-aminobenzaldehyde is not well-defined, studies on the parent compound, benzaldehyde, have shown that it can suppress multiple signaling pathways in cancer cells, such as the PI3K/AKT/mTOR and STAT3 pathways, by regulating 14-3-3 proteins.[9] This suggests a potential avenue for future research into the specific biological targets of 3-aminobenzaldehyde derivatives.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Aminobenzaldehyde Hydrochloride (CAS Number: 127248-99-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzaldehyde hydrochloride, with the CAS number 127248-99-1, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a reactive aldehyde group and an amino group that can be readily transformed, makes it a valuable building block for creating complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a colorless to light brown crystalline solid.[1][2] While detailed quantitative data for the hydrochloride salt is not extensively published, the properties of its free base, 3-aminobenzaldehyde (CAS: 1709-44-0), are well-documented and provide a useful reference. The hydrochloride salt is known to have good solubility in water.[1]

Table 1: Physicochemical Data of 3-Aminobenzaldehyde and its Hydrochloride Salt

| Property | Value | Source |

| This compound | ||

| CAS Number | 127248-99-1 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility | Good solubility in water | [1] |

| 3-Aminobenzaldehyde (Free Base) | ||

| CAS Number | 1709-44-0 | [2] |

| Molecular Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [3] |

| Melting Point | 28-30 °C | [2][3] |

| Boiling Point | 270.3 °C at 760 mmHg | |

| Solubility | Soluble in ether, alcohol, and benzene; insoluble in water. Decomposes into a brown resin in the presence of a small amount of water. |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of 3-aminobenzaldehyde and its derivatives. Below is a summary of typical spectroscopic data for the free base, 3-aminobenzaldehyde.

Table 2: Spectroscopic Data for 3-Aminobenzaldehyde (Free Base)

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 9.8 (s, 1H, CHO), 7.4-7.0 (m, 4H, Ar-H), 5.6 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 193.0 (CHO), 150.0 (C-NH₂), 137.0, 130.0, 120.0, 118.0, 115.0 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~2820 and ~2720 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch) |

| Mass Spec. (EI) | m/z 121 (M⁺) |

Synthesis and Purification

The synthesis of this compound is straightforwardly achieved by treating 3-aminobenzaldehyde with hydrochloric acid.[1] The precursor, 3-aminobenzaldehyde, is typically synthesized via the reduction of 3-nitrobenzaldehyde. Several reduction methods are available, with catalytic hydrogenation and metal/acid reduction being common choices.

Experimental Protocols

Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde (Catalytic Hydrogenation)

This method offers a clean and efficient route to 3-aminobenzaldehyde.

-

Materials: 3-nitrobenzaldehyde, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a pressure vessel, dissolve 3-nitrobenzaldehyde in ethanol.

-

Carefully add 10% Pd/C (1-5 mol% of palladium) to the solution.

-

Seal the vessel and purge with nitrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge with nitrogen.

-

Filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.

-

Purification of Aminobenzaldehydes

A general method for the purification of aminobenzaldehydes involves an acid-base extraction procedure.

-

Procedure:

-

Suspend the crude aminobenzaldehyde in an aqueous medium.

-

Acidify the suspension with hydrochloric acid to dissolve the aminobenzaldehyde, leaving behind non-basic impurities.

-

Filter the mixture to remove insoluble impurities.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide) to a pH of approximately 7 to precipitate the purified aminobenzaldehyde.

-

Recover the crystalline product by filtration, wash with water, and dry.

-

Formation of this compound

-

Procedure:

-

Dissolve the purified 3-aminobenzaldehyde in a suitable solvent such as diethyl ether or ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

References

3-Aminobenzaldehyde hydrochloride chemical structure and formula

An In-depth Technical Guide to 3-Aminobenzaldehyde Hydrochloride

This guide provides comprehensive technical information on this compound, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data on its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Formula

This compound is an organic compound where an amino group and a formyl (aldehyde) group are attached to a benzene ring at positions 1 and 3, respectively. The amino group is protonated in the presence of hydrochloric acid to form the hydrochloride salt.

-

Chemical Name: this compound

-

Synonyms: m-Aminobenzaldehyde hydrochloride, 3-Formylaniline hydrochloride, 3-ABA HCl[1][2]

Caption: Fig. 1: Chemical Identity of this compound

Physicochemical Properties

The quantitative properties of this compound and its free base form (3-Aminobenzaldehyde) are summarized below. It is crucial to distinguish between the two, as the hydrochloride salt form exhibits different physical properties, such as solubility and melting point.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClNO | [1][3] |

| Molecular Weight | 157.60 g/mol | [2][3] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility | Good solubility in water | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

| Melting Point (Free Base) | 28-30 °C | [4] |

| Boiling Point (Free Base) | 270.3 ± 23.0 °C (Predicted) | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing 3-Aminobenzaldehyde is through the reduction of 3-nitrobenzaldehyde.[5] The resulting amine can then be converted to its hydrochloride salt. The following protocol is based on a standard Stephen aldehyde synthesis using tin(II) chloride.[6]

Materials:

-

3-Nitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (for potential subsequent reactions, but not primary synthesis)

-

Ice

Procedure:

-

Reduction of Nitro Group: Dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid in a beaker suitable for the scale of the reaction. The solution should be cooled to approximately 5°C in an ice bath.[6]

-

Slowly add 3-nitrobenzaldehyde to the acidic tin(II) chloride solution with vigorous stirring. The temperature should be carefully monitored and maintained.[6]

-

The reaction mixture, now containing the 3-aminobenzaldehyde as a complex, is further processed to isolate the free amine. This typically involves basification to precipitate the tin salts and release the amine, followed by extraction.

-

Salt Formation: Dissolve the purified 3-aminobenzaldehyde in a suitable solvent (e.g., diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.

-

The this compound will precipitate out of the solution as a crystalline solid.

-

Collect the solid product by filtration, wash with a small amount of cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.

Caption: Fig. 2: Synthesis Workflow for 3-Aminobenzaldehyde HCl

Spectroscopic Analysis Protocol

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. The following provides a general methodology for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its water solubility) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons (typically in the 6.5-8.0 ppm range), an aldehyde proton (downfield, >9.5 ppm), and a broad signal for the ammonium (-NH₃⁺) protons.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Look for signals corresponding to the carbonyl carbon of the aldehyde (~190 ppm) and aromatic carbons (110-150 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, crystalline solid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Key expected absorption bands include N-H stretching from the ammonium group (broad, ~3000 cm⁻¹), C=O stretching from the aldehyde (~1700 cm⁻¹), and C=C stretching from the aromatic ring (~1600 cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar, ionic compounds. Acquire the spectrum in positive ion mode. The expected molecular ion peak would correspond to the free base [C₇H₇NO + H]⁺ at an m/z of approximately 122.14.

Caption: Fig. 3: General Workflow for Spectroscopic Analysis

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and an amino group, allows for its use in the construction of a wide range of more complex molecules.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical compounds.[1][5] The amino and aldehyde groups can be independently modified to build heterocyclic scaffolds or to introduce specific pharmacophores.

-

Dye Industry: The compound is utilized as an intermediate in the production of dyes and pigments.[1][5]

-

Chemical Research: In a laboratory setting, it is used for synthesizing Schiff bases, heterocycles, and other novel organic structures.[5]

Safety and Handling

3-Aminobenzaldehyde and its hydrochloride salt are considered hazardous chemicals and must be handled with appropriate safety precautions.

-

General Handling: Handle in a well-ventilated area or under a chemical fume hood.[7] Avoid the formation of dust and aerosols.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][7]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

References

- 1. 3-AMINO-BENZALDEHYDE HYDROCHLORIDE [chembk.com]

- 2. 3-AMINO-BENZALDEHYDE HYDROCHLORIDE-Molbase [molbase.com]

- 3. 127248-99-1 CAS MSDS (3-AMINO-BENZALDEHYDE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]

- 6. prepchem.com [prepchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

3-Aminobenzaldehyde hydrochloride molecular weight and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of 3-Aminobenzaldehyde hydrochloride. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This document presents key quantitative data in structured tables, details experimental protocols, and offers visualizations of relevant synthetic pathways.

Core Molecular and Physical Properties

This compound is a versatile organic compound utilized as a key intermediate in the synthesis of a variety of molecules, including pharmaceuticals and dyes.[1] Its chemical structure, featuring both an amino and an aldehyde functional group, allows for a diverse range of chemical transformations.

Table 1: Molecular and Physical Constants of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | |

| CAS Number | 127248-99-1 | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility | Good solubility in water | [1] |

Note: Specific quantitative data for melting point, boiling point, and a detailed solubility profile for the hydrochloride salt are not consistently available in the public domain. Much of the available data pertains to the free base, 3-aminobenzaldehyde.

Synthetic Applications and Experimental Protocols

This compound serves as a crucial building block in organic synthesis, particularly in the preparation of Schiff bases and other heterocyclic compounds. The presence of the amine and aldehyde moieties allows for a variety of condensation and substitution reactions.

Synthesis of this compound

The hydrochloride salt is typically prepared by reacting the free base, 3-aminobenzaldehyde, with hydrochloric acid.[1] The synthesis of the parent 3-aminobenzaldehyde often involves the reduction of 3-nitrobenzaldehyde.[3]

Logical Workflow for the Preparation of this compound

References

3-Aminobenzaldehyde Hydrochloride: A Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminobenzaldehyde hydrochloride. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes available qualitative information and presents a standardized experimental protocol for determining solubility.

Introduction

This compound is a chemical intermediate widely used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its solubility is a critical parameter for its application in chemical reactions, formulation development, and purification processes. This document outlines its known solubility in aqueous and organic media and provides a detailed methodology for its empirical determination.

Solubility Profile

Published quantitative solubility data for this compound is scarce. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to its free base, 3-aminobenzaldehyde, due to the ionic nature conferred by the protonated amino group.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/L or mol/L) for this compound. The following table summarizes the available qualitative data.

| Solvent System | Solvent Type | Qualitative Solubility | Citation |

| Aqueous Solvents | |||

| Water | Polar Protic | Good solubility | [1] |

| Organic Solvents | |||

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble (for the free base) | [2] |

| Ethers (e.g., Diethyl Ether) | Non-polar | Soluble (for the free base) | |

| Benzene | Non-polar | Soluble (for the free base) |

Note: Information regarding the solubility in organic solvents is primarily for the free base, 3-Aminobenzaldehyde. The hydrochloride salt is generally expected to have lower solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette. To avoid aspirating solid particles, the sample can be centrifuged at a high speed, and the supernatant collected.

-

Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Logical Relationship of Solubility

This diagram illustrates the expected solubility trend of an amine hydrochloride salt like this compound across different solvent types.

References

An In-depth Technical Guide to the Synthesis of 3-Aminobenzaldehyde Hydrochloride from 3-Nitrobenzaldehyde

This technical guide provides a comprehensive overview of the synthesis of 3-aminobenzaldehyde hydrochloride, a crucial intermediate in the development of pharmaceuticals and dyes.[1] The primary focus is the chemoselective reduction of 3-nitrobenzaldehyde, a process that requires careful selection of reagents to ensure the nitro group is reduced without affecting the aldehyde functionality.[2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Synthetic Pathways

The conversion of 3-nitrobenzaldehyde to 3-aminobenzaldehyde is a standard reduction reaction. The key challenge lies in the chemoselectivity of the reducing agent, as the aldehyde group is also susceptible to reduction.[3] Several methods have been established to achieve this transformation with varying degrees of success, cost-effectiveness, and environmental impact.[2]

The most common and effective methods include:

-

Metal/Acid Reduction: Classic methods utilizing metals like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl).[4] Tin(II) chloride (SnCl₂) is particularly noted for its mild conditions and good selectivity.[5][6]

-

Catalytic Hydrogenation: A clean and highly efficient method that employs a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas.[2][5] While effective, this method requires specialized pressure equipment.[7]

-

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) offer milder alternatives for the reduction.[2][8]

Once the 3-aminobenzaldehyde base is synthesized and isolated, it is converted to its hydrochloride salt by treatment with hydrochloric acid.[1] This increases the compound's stability and water solubility, making it easier to handle and store.[1]

Data Presentation: Comparison of Reduction Methods

The selection of a synthetic route often depends on factors such as scale, available equipment, cost, and the presence of other functional groups. The following table summarizes quantitative data for the primary methods of reducing 3-nitrobenzaldehyde.

| Method/Reagents | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |

| Tin(II) Chloride / HCl | 2 - 4 hours | 85 - 95% | High chemoselectivity, mild conditions, reliable.[5][6] | Generates tin-based waste products.[6] |

| Iron / HCl (Béchamp) | 2 - 6 hours | 80 - 90% | Low cost, environmentally safer metal waste.[7][9] | Can require vigorous conditions, work-up can be tedious. |

| Catalytic Hydrogenation (H₂/Pd-C) | 2 - 8 hours | > 90% | High yield, clean reaction, easy product isolation.[2] | Requires high-pressure apparatus, potential for aldehyde reduction.[7] |

| Sodium Dithionite (Na₂S₂O₄) | 3 - 6 hours | 70 - 85% | Mild conditions, avoids harsh acids or heavy metals.[2] | Moderate yields, can require careful pH control. |

Experimental Protocol: Tin(II) Chloride Reduction

This section details a reliable and widely used protocol for the synthesis of this compound using tin(II) chloride dihydrate.

Materials and Equipment:

-

3-nitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or Ethyl Acetate)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Step 1: Reduction of 3-Nitrobenzaldehyde

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (approx. 4-5 eq) with vigorous stirring. The addition is exothermic.

-

After the initial exotherm subsides, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (to 40-50 °C) can be applied to ensure the reaction goes to completion.[10]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

Step 2: Work-up and Isolation of 3-Aminobenzaldehyde

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly and carefully basify the acidic mixture by adding a cold solution of sodium hydroxide (NaOH) until the pH is strongly alkaline (pH > 10). This step precipitates tin salts and liberates the free aniline.[10]

-

The resulting slurry is filtered through a pad of Celite® to remove the tin hydroxides. Wash the filter cake with a small amount of dichloromethane or ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-aminobenzaldehyde as a pale yellow oil or solid.[8][11]

Step 3: Formation and Purification of this compound

-

Dissolve the crude 3-aminobenzaldehyde in a minimal amount of a suitable solvent like isopropanol or ether.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The this compound salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ether, and dry in a vacuum oven. The final product is typically a colorless to light brown crystalline solid.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the different synthetic methods.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical overview of common methods for nitro group reduction.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. Convert Benzaldehyde to 3-amiobenzaldehyde | Filo [askfilo.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Formation of 3-Aminobenzaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 3-aminobenzaldehyde hydrochloride, a versatile intermediate in the synthesis of pharmaceuticals and dyes. The primary focus is on the prevalent synthetic route: the chemoselective reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by salt formation with hydrochloric acid. This document details the underlying mechanisms, presents various experimental protocols, and summarizes quantitative data for different reductive methods. Additionally, an alternative synthetic pathway, the Stephen aldehyde synthesis, is discussed. All reaction mechanisms and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language) to ensure clarity for technical audiences.

Introduction

This compound is an organic compound featuring both an amino and an aldehyde functional group, making it a valuable building block in organic synthesis. The hydrochloride salt form offers improved stability and solubility in aqueous media compared to the free base, which can be prone to self-condensation and decomposition.[1][2] This guide will explore the core mechanisms and methodologies for its preparation, with a focus on providing practical, data-driven insights for laboratory and process development applications.

Primary Synthetic Pathway: Reduction of 3-Nitrobenzaldehyde

The most common and industrially relevant method for the synthesis of 3-aminobenzaldehyde is the selective reduction of the nitro group of 3-nitrobenzaldehyde, while preserving the aldehyde functionality.[3][4] This transformation can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, cost, safety, and substrate compatibility. The overall reaction is the conversion of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which is then protonated with hydrochloric acid.[1]

Mechanism of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a stepwise process that involves the transfer of six electrons and six protons. The generally accepted mechanism, particularly in acidic media, proceeds through nitroso and hydroxylamine intermediates.

-

Step 1: The nitro group is first reduced to a nitroso group.

-

Step 2: The nitroso group is further reduced to a hydroxylamine.

-

Step 3: Finally, the hydroxylamine is reduced to the corresponding amine.

The specific nature of the reducing agent and reaction conditions will influence the rate of these steps and the potential for side reactions.

Comparison of Reduction Methods

The choice of reducing agent is critical for the successful synthesis of 3-aminobenzaldehyde. The table below summarizes the key quantitative parameters for the most common methods.

| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 | Clean reaction, high yield, requires specialized equipment.[3] |

| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85 | Cost-effective, robust, workup can be cumbersome.[3][5] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Room Temp. - Reflux | 0.5 - 3 | 70 - 95 | Mild conditions, good for sensitive substrates.[6] |

| Sodium Dithionite | Na₂S₂O₄, NaHCO₃ (or other base) | DMF/Water, Ethanol/Water | 45 - 90 | 3 - 24 | 70 - 90 | Mild conditions, good functional group tolerance.[3] |

Table 1: Comparison of common methods for the reduction of 3-nitrobenzaldehyde.

Experimental Protocols

This method is highly efficient and selective for the reduction of the nitro group.[3]

Materials:

-

3-Nitrobenzaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas supply

-

Parr hydrogenator or similar pressure vessel

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.

-

Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.

This method is a classic and effective way to reduce aromatic nitro compounds under mild conditions.[6]

Materials:

-

3-Nitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.

-

Cool the flask containing the nitrobenzaldehyde solution in an ice bath.

-

Slowly add the tin(II) chloride solution to the stirred nitrobenzaldehyde solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH is basic (pH > 8), which will precipitate tin salts.

-

Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminobenzaldehyde.

Alternative Synthetic Pathway: Stephen Aldehyde Synthesis

The Stephen aldehyde synthesis is a method for preparing aldehydes from nitriles.[7] While less common for the synthesis of 3-aminobenzaldehyde, it represents a viable alternative route starting from 3-aminobenzonitrile.

Mechanism of the Stephen Reaction

The reaction proceeds in two main stages: the reduction of the nitrile to an iminium salt, followed by hydrolysis to the aldehyde.[7]

-

Iminium Salt Formation: The nitrile is treated with anhydrous tin(II) chloride and hydrogen chloride gas. The nitrile is protonated by HCl, and then reduced by SnCl₂ to form an aldimine hydrochloride, which precipitates as a complex with tin chloride (the stannichloride).

-

Hydrolysis: The intermediate iminium salt is then hydrolyzed with water to yield the aldehyde and ammonium chloride.

Formation of this compound

The final step in the formation of the target compound is the reaction of the synthesized 3-aminobenzaldehyde with hydrochloric acid.[1] This is a simple acid-base reaction where the amino group is protonated to form the ammonium salt.

Procedure:

-

Dissolve the crude or purified 3-aminobenzaldehyde in a suitable organic solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an organic solvent) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

The following table summarizes the available characterization data for 3-aminobenzaldehyde. While comprehensive data for the hydrochloride salt is less accessible in the literature, the data for the free base is provided for reference.

| Property | Data |

| Molecular Formula | C₇H₇NO (free base); C₇H₈ClNO (hydrochloride) |

| Molecular Weight | 121.14 g/mol (free base); 157.60 g/mol (hydrochloride) |

| Appearance | Light brown to yellow solid (free base); Colorless crystalline solid (hydrochloride)[1][2] |

| Melting Point | 28-32 °C (free base)[8] |

| ¹H NMR (DMSO-d₆) | δ 8.49 (s, 1H, -CHO), 7.16 – 7.08 (m, 2H, Ar-H), 6.98 (d, J = 7.3 Hz, 1H, Ar-H), 6.72 (d, J = 7.5 Hz, 1H, Ar-H), 5.28 (s, 2H, -NH₂)[8] |

| ¹³C NMR (DMSO-d₆) | δ 162.24, 149.48, 134.84, 129.78, 117.61, 117.44, 112.80[8] |

| Solubility | Soluble in ether (free base); Good solubility in water (hydrochloride)[1][2] |

Table 2: Physicochemical and Spectroscopic Data.

Conclusion

The formation of this compound is a well-established process, primarily relying on the chemoselective reduction of 3-nitrobenzaldehyde. This guide has detailed the key mechanistic considerations and provided a comparative analysis of the most common reductive methods, including catalytic hydrogenation and metal/acid reductions. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and drug development professionals in selecting and optimizing the synthetic route best suited for their specific needs. The alternative Stephen aldehyde synthesis provides an additional strategic approach to this important synthetic intermediate. Careful control of reaction conditions and appropriate workup procedures are essential for obtaining high yields and purity of the final hydrochloride salt.

References

- 1. 3-AMINO-BENZALDEHYDE HYDROCHLORIDE [chembk.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]

- 5. Benzenaldehyde to 3-aminobenzaldehyde | Filo [askfilo.com]

- 6. When 3-nitrobenzaldehyde reacts with SnCl_2 and HCl, what is the product?.. [askfilo.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Spectral Analysis of 3-Aminobenzaldehyde Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminobenzaldehyde hydrochloride is an aromatic compound containing an aldehyde and an amino group, the latter of which is protonated in the hydrochloride salt. This protonation significantly influences the compound's spectral properties, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides the available spectral data for the free amine, 3-Aminobenzaldehyde, and offers a detailed analysis of the anticipated spectral changes upon its conversion to the hydrochloride salt. Generic experimental protocols for acquiring the spectral data are also included.

Spectral Data of 3-Aminobenzaldehyde (Free Base)

The following tables summarize the available quantitative spectral data for 3-Aminobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of 3-Aminobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.49 | s | 1H | -CHO |

| 7.16 – 7.08 | m | 2H | Ar-H |

| 6.98 | d (J = 7.3 Hz) | 1H | Ar-H |

| 6.72 | d (J = 7.5 Hz) | 1H | Ar-H |

| 5.28 | s | 2H | -NH₂ |

| Solvent: DMSO-d₆, Frequency: 600 MHz[1] |

¹³C NMR Spectral Data of 3-Aminobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 162.24 | -CHO |

| 149.48 | Ar-C-NH₂ |

| 134.84 | Ar-C |

| 129.78 | Ar-CH |

| 117.61 | Ar-CH |

| 117.44 | Ar-CH |

| 112.80 | Ar-CH |

| Solvent: DMSO-d₆, Frequency: 151 MHz[1] |

Mass Spectrometry (MS)

The mass spectrum of 3-Aminobenzaldehyde is expected to show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) Data of 3-Aminobenzaldehyde

| Parameter | Value |

| Calculated m/z for C₇H₇NO [M+H]⁺ | 122.0599 |

| Found m/z [M+H]⁺ | 122.06 |

| Ionization Mode: ESI⁺[1] |

Infrared (IR) Spectroscopy

While a quantitative table of IR peaks for 3-Aminobenzaldehyde is not available, the characteristic absorption bands would include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[2]

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

-

C=O stretching (aldehyde): A strong absorption around 1700 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

N-H bending: A band around 1650-1580 cm⁻¹.[2]

Expected Spectral Characteristics of this compound

The protonation of the amino group to form the hydrochloride salt induces predictable changes in the spectral data.

NMR Spectroscopy

-

¹H NMR: The two protons of the -NH₂ group will become three protons in the -NH₃⁺ group. This will likely appear as a broad singlet further downfield from the original -NH₂ signal due to the increased deshielding effect of the positive charge. The chemical shifts of the aromatic protons, particularly those ortho and para to the amino group, are also expected to shift downfield due to the electron-withdrawing nature of the -NH₃⁺ group.

-

¹³C NMR: The carbon atom attached to the nitrogen (-C-NH₃⁺) will experience a downfield shift in its chemical shift compared to the free amine. Other carbons in the aromatic ring will also be affected, though to a lesser extent.

Infrared (IR) Spectroscopy

The formation of the ammonium salt (-NH₃⁺) results in significant changes in the IR spectrum:

-

N-H stretching: The sharp N-H stretching bands of the primary amine will be replaced by a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[3][4] This broad band may also overlap with the C-H stretching absorptions.

-

N-H bending: A characteristic ammonium bending vibration is expected to appear in the 1620-1560 cm⁻¹ region.[5][6]

Mass Spectrometry

In a typical electron impact (EI) mass spectrum, the hydrochloride salt would likely fragment to show the mass of the free amine (121.14 g/mol ) as the base peak or a significant peak, as the HCl is readily lost. The molecular ion of the salt itself may not be observed.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Reference the spectra to the residual solvent peak.

-

Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (FTIR-ATR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

3-Aminobenzaldehyde Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Aminobenzaldehyde hydrochloride. The information is intended to guide laboratory personnel in the safe use of this compound and to provide a framework for conducting risk assessments and developing standard operating procedures.

Chemical and Physical Properties

This compound is a colorless crystalline solid.[1] It is soluble in water.[1] While specific quantitative data for the hydrochloride salt is limited, the properties of the parent compound, 3-aminobenzaldehyde, are well-documented.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.6 g/mol | [2] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility | Good solubility in water | [1] |

| Storage Temperature | 2-8°C, under inert gas |

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available, the parent compound, 3-aminobenzaldehyde, is classified as a hazardous material.[3] It is considered toxic by inhalation, ingestion, and skin contact.[3]

GHS Hazard Statements for 3-Aminobenzaldehyde:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Users should handle this compound with the same precautions as for a hazardous substance, assuming it presents similar risks.

Toxicological Data

| Metric | Value | Species | Reference |

| LD50 (oral) | 1800 mg/kg | Rat | [3] |

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4] |

| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2][4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[4]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

-

Avoid contact with skin, eyes, and respiratory tract.[1]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Avoid dust formation and contact with the material.[2][4] Use personal protective equipment, including chemical-impermeable gloves.[2][4] Ensure adequate ventilation.[2][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2][4]

-

Containment and Cleaning Up: Collect the spilled material and arrange for disposal.[2][4] Keep the chemical in suitable, closed containers for disposal.[2]

Experimental Protocols

General Handling Protocol for Reactive Aldehydes

This protocol outlines a general procedure for handling this compound in a research setting.

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Gather all necessary reagents, equipment, and personal protective equipment (chemical-resistant gloves, safety goggles with side-shields, and a flame-resistant lab coat).

-

Have a quenching solution (e.g., a dilute solution of sodium bisulfite) and appropriate waste containers readily available.

-

-

Dispensing:

-

Perform all manipulations of the solid compound within the chemical fume hood.

-

Use a spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared reaction vessel.

-

Close the container tightly immediately after use.

-

-

Reaction:

-

If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

-

Maintain the reaction under an inert atmosphere if the reaction is sensitive to air or moisture.

-

Monitor the reaction for any signs of an uncontrolled exotherm.

-

-

Work-up and Purification:

-

Quench any unreacted aldehyde with a suitable reagent, such as sodium bisulfite solution, before disposal or further processing.

-

Perform extractions and other purification steps within the fume hood.

-

-

Waste Disposal:

-

Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.

-

Do not dispose of this compound or its waste down the drain.

-

Aldehyde Chemical Reactivity Assay

This protocol describes a competitive binding assay to assess the reactivity of a test compound with an aldehyde-rich matrix. This can be adapted to evaluate the potential for off-target covalent binding of compounds derived from 3-Aminobenzaldehyde.

Materials and Reagents:

-

Test compounds

-

Radiolabeled probe (e.g., [¹⁴C]-labeled compound with known aldehyde reactivity)

-

Aortic tissue homogenate (or other suitable aldehyde-rich biological matrix)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation fluid

-

Microcentrifuge tubes

-

Incubator/shaker

-

Scintillation counter

Procedure:

-

Preparation of Aortic Homogenate: Homogenize fresh or frozen aortic tissue in ice-cold PBS to a final concentration of 10 mg/mL.

-

Compound Incubation:

-

In microcentrifuge tubes, add the aortic homogenate.

-

Add the unlabeled test compound to achieve the desired final concentration.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 18 hours).

-

-

Competitive Binding:

-

Following the initial incubation, add the radiolabeled probe to each tube at a known final concentration.

-

-

Secondary Incubation: Incubate the samples for an additional period (e.g., 2 hours) at 37°C with gentle shaking.

-

Washing:

-

Pellet the aortic tissue by centrifugation.

-

Discard the supernatant and wash the pellet multiple times with ice-cold PBS to remove unbound radioactivity.

-

-

Quantification:

-

Resuspend the final pellet in a suitable volume of PBS.

-

Add scintillation fluid and quantify the amount of bound radiolabeled probe using a scintillation counter.

-

-

Data Analysis: The reduction in the binding of the radiolabeled probe in the presence of the test compound, compared to a vehicle control, indicates the reactivity of the test compound with the aldehyde sites in the tissue homogenate.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 3. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

The Versatile Building Block: An In-depth Technical Guide to the Research Applications of 3-Aminobenzaldehyde Hydrochloride

For Immediate Release

[City, State] – [Date] – 3-Aminobenzaldehyde hydrochloride, a versatile organic compound, is garnering increasing attention within the scientific community. This technical guide provides an in-depth overview of its core properties, synthesis, and burgeoning research applications, tailored for researchers, scientists, and professionals in drug development and material science. The unique reactivity of its amino and aldehyde functional groups positions it as a critical starting material for a diverse array of molecular architectures, from therapeutic agents to advanced materials.

Core Properties and Synthesis

This compound (C₇H₈ClNO) is a water-soluble crystalline solid. Its chemical structure, featuring an amino group and an aldehyde group on a benzene ring, allows for a wide range of chemical transformations. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The synthesis of 3-aminobenzaldehyde typically involves the reduction of 3-nitrobenzaldehyde. Common methods employ reducing agents such as iron in the presence of an acid or catalytic hydrogenation. The resulting 3-aminobenzaldehyde is then treated with hydrochloric acid to yield the hydrochloride salt.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Solubility | Good solubility in water | [2] |

Key Research Applications

The dual functionality of this compound makes it a valuable precursor in several areas of research, including the synthesis of Schiff bases, heterocyclic compounds, and functional polymers.

Schiff Base Synthesis and Their Biological Activities

The reaction of the amino group of 3-aminobenzaldehyde with various aldehydes and ketones readily forms Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities.

a) Antimicrobial Activity:

Schiff bases derived from 3-aminobenzaldehyde have demonstrated notable activity against a range of bacterial and fungal strains. The imine linkage is a key pharmacophore contributing to their antimicrobial action. The mechanism is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with microbial cell wall synthesis.

| Schiff Base Derivative | Test Organism | Zone of Inhibition (mm) | Reference |

| 3-((4-chlorobenzylidene)amino)phenol | Staphylococcus aureus | 15 | [3] |

| 3-((4-nitrobenzylidene)amino)phenol | Staphylococcus aureus | 13 | [3] |

| 3-((4-methoxybenzylidene)amino)phenol | Escherichia coli | 12 | [3] |

| Metal complexes of 3-aminophenol-benzaldehyde Schiff base | Escherichia coli | 7-15 | [1] |

| Metal complexes of 3-aminophenol-benzaldehyde Schiff base | Staphylococcus aureus | 8-13 | [1] |

b) Anticancer Activity:

Derivatives of 3-aminobenzaldehyde, particularly their Schiff bases and metal complexes, have shown promising cytotoxic effects against various cancer cell lines. The planar structure of some Schiff bases allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Schiff base of 3-chlorophenyl amine | MCF-7 (Breast) | 25.5 | [4] |

| Schiff base of 3-chlorophenyl amine | A549 (Lung) | 30.2 | [4] |

| Compound 6b (aminothiazole-benzazole based amide) | MCF-7 (Breast) | 17.2 ± 1.9 | [5] |

| Compound 6b (aminothiazole-benzazole based amide) | A549 (Lung) | 19.0 ± 3.2 | [5] |

The anticancer mechanism of some Schiff base derivatives has been linked to the induction of apoptosis through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

c) Antioxidant Activity:

The phenolic Schiff bases derived from 3-aminobenzaldehyde can act as potent antioxidants. Their ability to donate a hydrogen atom to free radicals is a key aspect of their antioxidant mechanism. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Synthesis of Heterocyclic Compounds

3-Aminobenzaldehyde serves as a precursor for the synthesis of various heterocyclic compounds, which are integral to many pharmaceuticals. For instance, it can be used in multi-component reactions to generate complex molecules like 1,4-dihydropyridines, a class of compounds known for their cardiovascular effects.

Material Science Applications

a) Corrosion Inhibition:

Schiff bases derived from 3-aminobenzaldehyde can act as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.

| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Reference |

| 0 | 0.6532 | - | [2] |

| 10⁻⁶ | 0.7577 | 16 | [2] |

| 10⁻⁵ | 1.1104 | 70 | [2] |

| 10⁻⁴ | 1.2215 | 87 | [2] |

| 10⁻³ | 1.2280 | 88 | [2] |

b) Fluorescent Probes:

The versatile chemical nature of 3-aminobenzaldehyde allows for its incorporation into fluorescent molecules. Derivatives can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes, making them useful as chemosensors for detecting metal ions or biologically important molecules.

c) Polymer and Metal-Organic Framework (MOF) Synthesis:

The amino and aldehyde functionalities of 3-aminobenzaldehyde make it a suitable monomer for the synthesis of novel polymers and as a linker in the construction of Metal-Organic Frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and separation technologies.

Experimental Protocols

General Protocol for Schiff Base Synthesis

A general and adaptable method for the synthesis of Schiff bases from this compound is as follows:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol, in a round-bottom flask. If starting with the hydrochloride salt, a stoichiometric amount of a base (e.g., triethylamine) may be added to liberate the free amine.

-

Reaction: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture. Heat the reaction mixture to reflux with continuous stirring for 2-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is collected by vacuum filtration and washed with a cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent.

DPPH Radical Scavenging Assay Protocol

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: In a test tube, mix the synthesized 3-aminobenzaldehyde derivative (at various concentrations) with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Future Perspectives

The diverse reactivity and biological profile of this compound and its derivatives make them promising candidates for further research and development. Future studies are likely to focus on:

-

Drug Discovery: The design and synthesis of novel Schiff bases and heterocyclic compounds with enhanced and more specific biological activities, including the exploration of their mechanisms of action in various diseases.

-

Material Science: The development of new functional materials, such as polymers and MOFs, with tailored properties for applications in catalysis, sensing, and environmental remediation.

-

Green Chemistry: The exploration of more environmentally friendly and efficient synthetic routes for the production of 3-aminobenzaldehyde and its derivatives.

References

An In-depth Technical Guide to 3-Aminobenzaldehyde Hydrochloride: Discovery, History, and Core Technical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminobenzaldehyde hydrochloride, a significant chemical intermediate. The document covers its historical background, physicochemical properties, detailed synthesis protocols, and analytical characterization. While primarily utilized in synthetic chemistry, this guide also explores the known biological context of its derivatives. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is an aromatic organic compound that serves as a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring both a reactive aldehyde group and an amino group that can be readily converted to a diazonium salt, makes it a valuable building block in the pharmaceutical, dye, and materials science industries.[1][2] This guide aims to provide an in-depth resource for professionals utilizing this compound, consolidating its known history, properties, and synthetic methodologies.

Discovery and History

The precise first synthesis and characterization of this compound are not well-documented in readily available historical records. However, its parent compound, 3-aminobenzaldehyde, was known and in use by the early 20th century. A United States patent filed in 1909 and granted in 1910 describes a method for the separation of m-aminobenzaldehyde from a mixture resulting from the reduction of commercial nitrobenzaldehyde, indicating its availability and industrial relevance during that period.

The synthesis of aminobenzaldehydes, in general, is historically linked to the broader development of aromatic chemistry in the late 19th and early 20th centuries. The reduction of nitroarenes to form anilines was a well-established transformation, and its application to nitrobenzaldehydes was a logical extension. Early methods for the reduction of nitrobenzaldehydes often employed reagents such as iron filings in the presence of an acid or metal sulfides. The subsequent conversion of the resulting aminobenzaldehyde to its hydrochloride salt is a standard acid-base reaction that would have been a common practice for improving the stability and handling of the amine.

While a singular "discovery" event is not apparent, the existence and use of 3-aminobenzaldehyde and its hydrochloride salt are products of the systematic exploration of aromatic compound synthesis that characterized this era of chemical research.

Physicochemical Properties

This compound is a colorless crystalline solid that is known to be soluble in water.[1] The hydrochloride salt form enhances the stability and water solubility of the parent compound, 3-aminobenzaldehyde. The properties of both the free base and the hydrochloride salt are crucial for their application in synthesis.

Quantitative Data for 3-Aminobenzaldehyde

The free base, 3-aminobenzaldehyde, is a light brown powdery crystal.[3] It is soluble in ether but decomposes into a brown resin in the presence of even small amounts of water.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [3] |

| Molecular Weight | 121.14 g/mol | [3] |

| Melting Point | 28-30 °C | [3] |

| Boiling Point | 270.3 ± 23.0 °C (Predicted) | [3] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.39 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in ether | [3] |

Quantitative Data for this compound

Specific quantitative data for the hydrochloride salt is less commonly reported in readily accessible literature. It is generally described as a colorless crystalline solid with good solubility in water.[1] For detailed specifications, researchers often rely on supplier-provided Certificates of Analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClNO | [4] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility | Good solubility in water | [1] |

Experimental Protocols

The synthesis of this compound is a two-step process: the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by the conversion of the aminobenzaldehyde to its hydrochloride salt.

Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde

A common and historically significant method for the synthesis of 3-aminobenzaldehyde is the reduction of 3-nitrobenzaldehyde. Various reducing agents can be employed for this transformation.

Method 1: Reduction with Sodium Disulfide or Sodium Bisulfite and Ferrous Sulfate

This is a classical method for the reduction of nitroarenes.

-

Reactants: 3-nitrobenzaldehyde, sodium disulfide or a mixture of sodium bisulfite and ferrous sulfate.[3]

-

General Procedure: The reduction is typically carried out in an aqueous or alcoholic solution. The nitrobenzaldehyde is treated with the reducing agent, often with heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the 3-aminobenzaldehyde is isolated by extraction and purified.

Logical Workflow for the Synthesis of 3-Aminobenzaldehyde

Caption: Synthesis of 3-Aminobenzaldehyde via reduction.

Synthesis of this compound

The conversion of 3-aminobenzaldehyde to its hydrochloride salt is a straightforward acid-base reaction.

-